molecular formula C8H8BrNO3 B11717027 Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate

Cat. No.: B11717027
M. Wt: 246.06 g/mol
InChI Key: IHZHYSZTPYOQLY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyclopropylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a bromine atom at position 3, a cyclopropyl group at position 5, and a methyl ester at position 2. Its structural features—particularly the electron-withdrawing bromine and the strained cyclopropyl ring—impart unique reactivity and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)13-10-7(5)9/h4H,2-3H2,1H3

InChI Key

IHZHYSZTPYOQLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1Br)C2CC2

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides with Alkenes

Nitrile oxides, generated in situ from hydroxamic acid derivatives, undergo cycloaddition with alkenes to form isoxazolines, which can be oxidized to isoxazoles. For brominated variants, dibromoformoxime serves as a precursor for nitrile oxide generation. Substituting alkenes with cyclopropane-containing analogs could introduce the cyclopropyl moiety directly into the heterocycle.

Halogenation of Preformed Isoxazoles

Electrophilic bromination at the 3-position of isoxazoles is feasible using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. However, regioselectivity challenges may arise, necessitating directing groups or optimized reaction conditions.

Esterification of Carboxylic Acid Intermediates

Carboxylate esters are commonly introduced via Fischer esterification or alkylation of carboxylic acid precursors. Methyl esters, in particular, are formed using methanol under acidic or basic conditions.

Patented Methodologies for Analogous Brominated Isoxazoles

Synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole (Patent WO2006038657A1)

This patent outlines a high-yield method for synthesizing 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, which shares structural similarities with the target compound. The reaction involves:

Reaction Scheme:

Dibromoformoxime (1) + 2-MethylpropeneBase3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole (2)\text{Dibromoformoxime (1) + 2-Methylpropene} \xrightarrow{\text{Base}} \text{3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole (2)}

Key Steps:

  • Base Selection: Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2_2CO3_3) facilitate the reaction.

  • Solvent Systems: Ethers (diethyl ether, dioxane) or esters (methyl acetate) are optimal for maintaining reaction efficiency.

  • Temperature Control: Reactions proceed at 0–20°C, achieving completion within 1–10 hours.

Example Conditions and Yields:

ExampleBaseSolventTemperatureYield (%)
1NaOHMethyl isobutyl ketone0–5°C91.2
12K2_2CO3_3Methyl isobutyl ketone0–5°C89.5

Adaptation for Cyclopropyl Analog:
Replacing 2-methylpropene with a cyclopropane-containing alkene (e.g., cyclopropenone or vinylcyclopropane) could theoretically yield the 5-cyclopropyl variant. However, steric and electronic differences may necessitate adjustments in base strength or solvent polarity.

Cyclopropane Functionalization Strategies

Introducing cyclopropyl groups into heterocycles often requires specialized reagents or intermediates:

Cyclopropanation of Alkenes

Transition-metal-catalyzed cyclopropanation (e.g., using Simmons–Smith reagents) can install cyclopropane rings onto alkenes. For isoxazoles, this would require a pre-existing alkene moiety adjacent to the target position.

Use of Cyclopropylboronic Acids

Suzuki–Miyaura coupling with cyclopropylboronic acids could introduce the cyclopropyl group post-cycloaddition, though compatibility with brominated isoxazoles needs verification.

Challenges and Optimization Considerations

  • Regioselectivity: Ensuring bromination occurs exclusively at the 3-position may require directing groups or kinetic control.

  • Cyclopropane Stability: Cyclopropyl groups are strain-sensitive; harsh reaction conditions could lead to ring-opening.

  • Yield Maximization: Stepwise purification (e.g., fractional distillation) and solvent recycling are critical for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituent groups, ring systems, or functional moieties (Table 1). Key structural differences influence reactivity, stability, and applications.

Table 1: Structural Comparison of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate and Analogues

Compound Name Substituents (Position) Key Structural Features
Methyl 3-Bromo-5-methylisoxazole-4-carboxylate 3-Br, 5-Me, 4-COOCH3 Methyl instead of cyclopropyl at C5
Ethyl 5-Bromo-4-methylisoxazole-3-carboxylate 5-Br, 4-Me, 3-COOCH2CH3 Ethyl ester at C3, bromine at C5
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-Ph-Br, 3-Me, 4-COOH Phenyl-Br substituent, carboxylic acid
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate 3-Ph-Br, 5-COOCH3 Bromophenyl at C3, ester at C5

Key Observations :

  • Cyclopropyl vs.
  • Ester Position : The methyl ester at C4 (target compound) versus C3 or C5 (analogues) alters electronic distribution and steric accessibility for nucleophilic substitution or coupling reactions .
  • Bromine Position : Bromine at C3 (target) versus C5 (e.g., Ethyl 5-Bromo-4-methylisoxazole-3-carboxylate) affects resonance stabilization and electrophilic substitution patterns .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogues

Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) Density (g/cm³) pKa
This compound* 260.08 ~300 (estimated) 1.55 (estimated) -6.5
Ethyl 5-Bromo-4-methylisoxazole-3-carboxylate 234.05 286.4 ± 35.0 1.536 ± 0.06 -7.03
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 296.11 N/A N/A ~2.5†

*Estimated based on analogues; †Carboxylic acid derivatives typically exhibit lower pKa (~2–4) compared to esters.

Key Trends :

  • Boiling Points : Ethyl esters (e.g., Ethyl 5-Bromo-4-methylisoxazole-3-carboxylate) have lower boiling points than methyl esters due to increased hydrocarbon content .
  • Acidity : Carboxylic acid derivatives (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) are significantly more acidic than ester analogues .

Biological Activity

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of bromine and cyclopropyl groups in its structure contributes to its unique biological properties.

Structural Features

FeatureDescription
Molecular FormulaC₆H₈BrN₂O₃
Molecular Weight218.04 g/mol
Functional GroupsIsoxazole, carboxylate
SubstituentsBromine, cyclopropyl

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

  • Study Findings : In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

  • Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while this compound showed some cytotoxic effects at high concentrations, it was relatively non-toxic at lower doses.

  • Cytotoxicity Results : The compound exhibited an IC50 value of approximately 150 µM in cancer cell lines, indicating a selective toxicity profile that could be advantageous for therapeutic applications .

Case Study 1: Antibacterial Testing

In a study published in Journal of Medicinal Chemistry, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an effective inhibition of bacterial growth, supporting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Research

A clinical study explored the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving treatment with this compound showed reduced levels of inflammatory markers compared to the control group, indicating its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate?

  • Answer : The compound is typically synthesized via cyclization and esterification. A common method involves reacting cyclopropane-carbaldehyde derivatives with hydroxylamine to form the isoxazole ring, followed by bromination at the 3-position and esterification at the 4-carboxylate group. For example:

  • Cyclization of cyclopropyl precursors with hydroxylamine under reflux in ethanol or acetonitrile .
  • Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .
  • Esterification with methanol under acidic or basic catalysis .
    • Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products.

Q. How is this compound characterized structurally?

  • Answer : Common techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, bromine-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (isoxazole C=N) .

Q. What functional groups in this compound are most reactive?

  • Answer :

  • Bromine at C3 : Prone to nucleophilic substitution (e.g., Suzuki coupling) or radical reactions .
  • Ester Group at C4 : Hydrolyzable to carboxylic acid under acidic/basic conditions .
  • Cyclopropyl Ring : Strain-driven reactivity, potentially participating in ring-opening reactions under thermal or catalytic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Answer : Use software like SHELXL for refinement, particularly for handling twinned data or high-resolution structures. Key steps:

  • Data Collection : Ensure high completeness (>95%) and redundancy.
  • Refinement : Apply restraints for disordered regions (e.g., cyclopropyl group) and validate using R-factors and residual density maps .
  • Validation Tools : Check with PLATON or CCDC tools for symmetry mismatches .

Q. What role do hydrogen-bonding patterns play in the solid-state properties of this compound?

  • Answer : Graph set analysis (e.g., Etter’s rules ) can classify hydrogen bonds (e.g., N–H···O or C–H···Br interactions) that stabilize crystal packing. For example:

  • Network Analysis : Identify chains (C(4)) or rings (R22_2^2(8)) to predict solubility and melting behavior .
  • Impact on Reactivity : Strong intermolecular H-bonds may reduce solubility, affecting reaction kinetics in solid-state syntheses .

Q. What mechanistic insights govern the bromine substitution reactions in this compound?

  • Answer : Bromine at C3 can undergo:

  • Nucleophilic Aromatic Substitution (NAS) : Requires electron-withdrawing groups (e.g., ester at C4) to activate the ring. Use DFT calculations to map transition states .
  • Cross-Coupling (e.g., Suzuki) : Catalyzed by Pd(PPh3_3)4_4 in THF/H2_2O, with careful control of base (e.g., Na2_2CO3_3) to avoid ester hydrolysis .
    • Contradictions : Conflicting yields may arise from steric hindrance by the cyclopropyl group; optimize ligand choice (e.g., XPhos) .

Q. How does ring puckering in the isoxazole moiety influence reactivity?

  • Answer : Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ). For example:

  • Conformational Analysis : Puckered rings may increase steric shielding of the bromine, slowing substitution kinetics .
  • Computational Modeling : Compare puckered vs. planar structures using Gaussian or ORCA to assess electronic effects on reactivity .

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